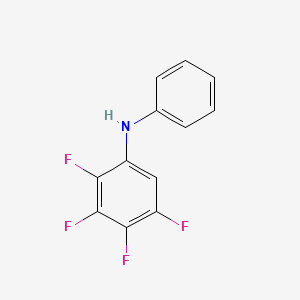
2,3,4,5-Tetrafluoro-N-phenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetrafluoro-N-phenylaniline is a fluorinated aromatic amine with the molecular formula C6H3F4N. This compound is characterized by the presence of four fluorine atoms attached to the benzene ring and an aniline group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrafluoro-N-phenylaniline typically involves the fluorination of aniline derivatives. One common method includes the reaction of 2,3,4,5-tetrafluorobenzoyl chloride with aniline under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5-Tetrafluoro-N-phenylaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as potassium fluoride in sulfolane at elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions include various substituted anilines and fluorinated benzene derivatives .
Scientific Research Applications
2,3,4,5-Tetrafluoro-N-phenylaniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrafluoro-N-phenylaniline involves its interaction with various molecular targets and pathways. The presence of fluorine atoms increases the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 2,3,4,5-Tetrafluoroaniline
- 2,3,5,6-Tetrafluoropyridine
- 4,5,6,7-Tetrafluoro-2λ4δ2,1,3-benzotelluradiazole
Comparison: 2,3,4,5-Tetrafluoro-N-phenylaniline is unique due to the specific positioning of the fluorine atoms and the presence of the aniline group. This configuration imparts distinct chemical reactivity and physical properties compared to other fluorinated aromatic compounds . For instance, 2,3,5,6-Tetrafluoropyridine has a different ring structure and reactivity profile, while 4,5,6,7-Tetrafluoro-2λ4δ2,1,3-benzotelluradiazole contains a tellurium atom, leading to unique properties and applications .
Properties
CAS No. |
58627-14-8 |
|---|---|
Molecular Formula |
C12H7F4N |
Molecular Weight |
241.18 g/mol |
IUPAC Name |
2,3,4,5-tetrafluoro-N-phenylaniline |
InChI |
InChI=1S/C12H7F4N/c13-8-6-9(11(15)12(16)10(8)14)17-7-4-2-1-3-5-7/h1-6,17H |
InChI Key |
XAKZZDXMUBOIRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=C(C(=C2F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


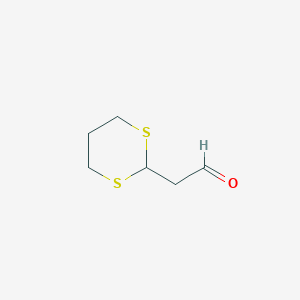
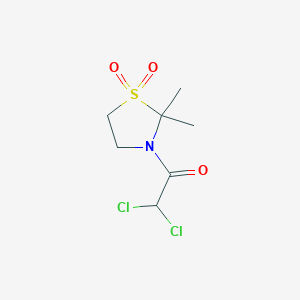
![3-Methylhexahydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14623025.png)
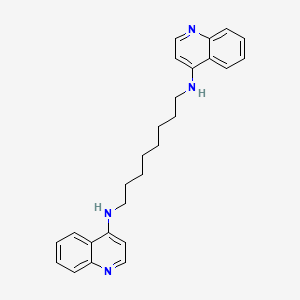
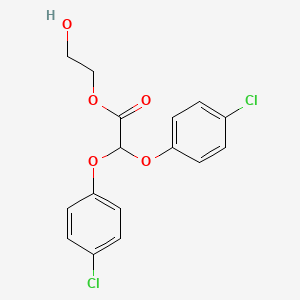

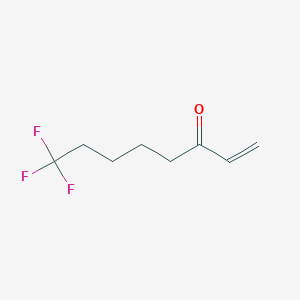
![Methanone, (octahydro-3H-pyrido[2,1-c][1,4]oxazepin-4-yl)phenyl-](/img/structure/B14623060.png)
![3-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)prop-2-enoic acid](/img/structure/B14623066.png)
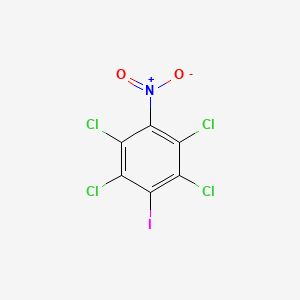
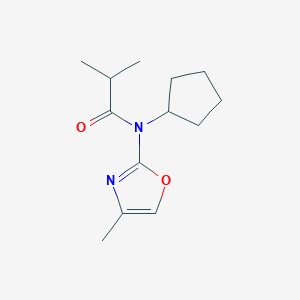

![4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14623096.png)

